2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Kinase Inhibition Structure-Activity Relationship Cancer Research

2-[(1-Benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS 2097918-41-5) is a heterocyclic small molecule belonging to the cyclopenta[c]pyridazinone class. Its structure combines a rigid cyclopenta-fused pyridazinone core with a benzylpiperidine moiety linked via a methylene spacer.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 2097918-41-5
Cat. No. B2478487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
CAS2097918-41-5
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESC1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H25N3O/c24-20-13-18-7-4-8-19(18)21-23(20)15-17-9-11-22(12-10-17)14-16-5-2-1-3-6-16/h1-3,5-6,13,17H,4,7-12,14-15H2
InChIKeyQFYPRHCMMIZDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Benzylpiperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one (CAS 2097918-41-5): Compound Identity and Core Structural Class


2-[(1-Benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS 2097918-41-5) is a heterocyclic small molecule belonging to the cyclopenta[c]pyridazinone class. Its structure combines a rigid cyclopenta-fused pyridazinone core with a benzylpiperidine moiety linked via a methylene spacer . This scaffold is recognized in medicinal chemistry for potential kinase inhibition and anticancer activity, positioning the compound as a candidate for lead optimization programs targeting tyrosine kinases or lactate dehydrogenase .

Why 2-[(1-Benzylpiperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one Cannot Be Swapped with Other Pyridazinone or Piperidine Analogs


Within the cyclopenta[c]pyridazinone series, subtle modifications to the piperidine N-substituent profoundly alter target engagement and potency. For example, RS6212 (CAS 2097925-52-3), which carries a 1,1-dioxido-1,2-benzisothiazol-3-yl group instead of a benzyl group, is a specific lactate dehydrogenase (LDH) inhibitor with an IC50 of 12.03 µM . In contrast, the methanesulfonyl analog (CAS 2097915-96-1) is described as a kinase inhibitor scaffold . The benzyl substituent in the target compound is expected to confer distinct steric and electronic properties, leading to a different selectivity profile, which makes simple interchange between in-class compounds scientifically unsound without direct comparative data.

Quantitative Differentiation Profile of 2-[(1-Benzylpiperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one


Benzyl vs. Methanesulfonyl N-Substitution: Impact on Kinase Inhibition Potential

The target compound features a benzylpiperidine moiety, which in related pyridazinone series is associated with Met kinase inhibition . Its close analog, the methanesulfonyl derivative (CAS 2097915-96-1), is instead profiled as a general kinase inhibitor scaffold . While no direct head-to-head IC50 data exist, the benzyl group's lipophilicity (clogP difference approximately +1.2 units estimated via ChemAxon) suggests improved membrane permeability compared to the polar methanesulfonyl variant, a factor critical for cellular assay performance.

Kinase Inhibition Structure-Activity Relationship Cancer Research

Benzyl vs. Methoxyethyl: Differentiation in CNS vs. Oncology Target Space

The 2-methoxyethyl-substituted analog (CAS 2097872-09-6) is described as a potential CNS-targeting kinase modulator, with the polar methoxyethyl group enhancing blood-brain barrier penetration . In contrast, the bulkier, more lipophilic benzyl group of the target compound is more consistent with peripheral oncology applications where CNS exposure is undesirable. Although no quantitative brain-plasma ratio is published, the structural difference provides a rationale for differentiated application.

Central Nervous System Kinase Selectivity ADME Properties

Unique Benzylpiperidine Pharmacophore: Differentiation from LDH-Targeted Congener RS6212

RS6212 (CAS 2097925-52-3) is a specific LDH inhibitor with an IC50 of 12.03 µM and demonstrates tumor growth inhibition in multiple cancer cell lines . The target compound lacks the 1,1-dioxido-1,2-benzisothiazole moiety critical for LDH binding, indicating a divergent mechanism. This differentiation means that the benzyl compound cannot be substituted for RS6212 in LDH-focused studies, and vice versa, underscoring the necessity of matching the compound to the intended target pathway.

Lactate Dehydrogenase Anticancer Activity Target Engagement

Intracellular Accumulation Advantage Over Highly Polar Analogs

The benzyl group's lipophilicity (clogP ≈ 3.6) contrasts sharply with the 1,1-dioxido-1,2-benzisothiazole analog (clogP ≈ 1.8, estimated) . This ~1.8 log unit difference suggests substantially higher passive membrane permeability for the benzyl compound, a property strongly correlated with intracellular target engagement in kinase assays .

Cellular Permeability Drug Design Kinase Assay

Procurement-Ready Purity and Handling Specifications

Commercially available from multiple vendors, the target compound is supplied at ≥95% purity with full characterization (1H NMR, HPLC, MS) . Storage conditions specify -20°C under inert atmosphere, ensuring long-term stability for screening campaigns. This level of characterization and availability surpasses many lab-synthesized analogs, reducing lead time for hit validation.

Analytical Chemistry Quality Control Procurement

Rigid Cyclopenta-Pyridazinone Core: Conformational Restriction Enhancing Selectivity

The cyclopenta[c]pyridazinone core restricts conformational flexibility compared to open-chain pyridazinones . This rigidity can enhance selectivity for ATP-binding pockets of specific kinases by reducing entropic penalty upon binding. While no selectivity panel data exists for the target compound, the scaffold feature is a recognized advantage in kinase inhibitor design .

Scaffold Rigidity Selectivity Optimization Medicinal Chemistry

Optimal Use Cases for 2-[(1-Benzylpiperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one Based on Evidence Profile


Peripheral Kinase Inhibitor Screening in Oncology

Given its predicted peripheral restriction (CNS MPO ~3.2) and benzylpiperidine pharmacophore associated with Met kinase inhibition , this compound is best deployed in cell-based oncology panels where intracellular kinase engagement is required and CNS penetration is undesirable. Pair with a brain-penetrant analog (e.g., methoxyethyl derivative) as a selectivity control.

LDH-Independent Anticancer Mechanism Studies

Unlike RS6212, which targets LDH, this compound's structure precludes LDH inhibition. It should be used when researchers need to dissect non-LDH-mediated anticancer pathways, providing a clean tool compound for mechanistic deconvolution .

High-Throughput Screening (HTS) Library Enhancement

With vendor-guaranteed purity ≥95% and full analytical characterization , this compound meets HTS quality standards. Its structural novelty and predicted favorable physicochemical properties (clogP ~3.6) make it a valuable addition to diversity-oriented screening libraries for hit discovery.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The rigid cyclopenta[c]pyridazinone core offers a distinct conformational profile compared to flexible pyridazinone analogs . Use this compound as a starting point for SAR exploration to identify selectivity determinants for kinase targets, leveraging the benzylpiperidine group as a modifiable handle.

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